Cortisol 21-sulfate(1-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

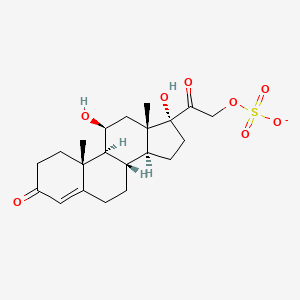

Cortisol 21-sulfate(1-) is conjugate base of cortisol 21-sulfate arising from deprotonation of the sulfate OH; major species at pH 7.3. It is a conjugate base of a cortisol 21-sulfate.

科学的研究の応用

Biochemical Role and Metabolism

Cortisol 21-sulfate is synthesized through the sulfation of cortisol, primarily in the liver and adrenal glands, but also in other tissues such as the kidney and lungs. Studies have shown that cortisol 21-sulfate acts as a specific ligand for intracellular transcortin, a protein that binds corticosteroids, influencing their bioavailability and action within cells .

Metabolic Pathways

Research indicates that cortisol 21-sulfate is metabolized in the body through various pathways. For instance, it can be converted into other steroid metabolites, including 11β-hydroxy- and 11-oxo-17-ketosteroids, which are excreted as glucuronide esters. The secretion rates of cortisol sulfate are significantly lower than those of unconjugated cortisol, highlighting its role in steroid metabolism .

Clinical Applications

Cortisol 21-sulfate has been implicated in several clinical scenarios:

- Diagnostic Tool :

-

Therapeutic Implications :

- The compound's interaction with transcortin suggests potential therapeutic uses in managing conditions related to glucocorticoid excess or deficiency. By modulating the availability of active corticosteroids, it may help tailor glucocorticoid therapy in patients with adrenal disorders.

-

Research on Cardiovascular Health :

- Studies have explored the binding characteristics of cortisol 21-sulfate in vascular tissues, indicating its role in cardiovascular health. The ability to discriminate between different corticosteroid binders using this compound can enhance our understanding of steroid action in vascular physiology .

Case Studies

Several case studies have highlighted the significance of cortisol 21-sulfate:

- In Vitro Studies : Research conducted on dog tissues demonstrated that various tissues beyond the liver and adrenal glands can sulfonate cortisol to form cortisol 21-sulfate. This finding suggests a broader physiological relevance for this compound in different biological contexts .

- Human Subjects : A study involving tracer doses of both cortisol and cortisol sulfate revealed insights into their metabolic fates in humans. The results indicated that while cortisol sulfate is metabolized, its conversion rates are significantly lower compared to free cortisol, emphasizing its role as a minor but important component of steroid metabolism .

Data Table: Summary of Findings

| Study | Key Findings | Implications |

|---|---|---|

| Miyabo et al. (1972) | Cortisol 21-sulfate synthesized in various dog tissues | Highlights broader tissue involvement in steroid metabolism |

| Clinical Study (2023) | Elevated post-dexamethasone cortisol levels indicate potential adrenal issues | Useful for diagnosing adrenal disorders |

| Binding Study (2020) | Cortisol 21-sulfate preferentially binds to transcortin | Suggests therapeutic applications in glucocorticoid management |

化学反応の分析

Formation and Degradation

Cortisol 21-sulfate(1-) is primarily synthesized through the sulfation of cortisol at the C-21 position, catalyzed by cortisol sulfotransferase enzymes. The reaction can be summarized as follows:

Cortisol+3 Phosphoadenylyl SulfateCortisol SulfotransferaseCortisol 21 sulfate+Adenosine 3 5 bisphosphate

This enzymatic reaction is crucial for regulating cortisol levels in tissues, affecting cortisol's bioavailability and activity.

Hydrolysis and Reconversion

Cortisol 21-sulfate(1-) can be converted back to active cortisol through hydrolysis, mediated by sulfatase enzymes present in various tissues. This reversible reaction allows for the modulation of glucocorticoid activity in response to physiological needs:

Cortisol 21 sulfate 1 +H2OSulfataseCortisol+Sulfate

Biological Implications

The biological implications of these reactions are significant, as cortisol 21-sulfate(1-) serves as a reservoir for cortisol activity. Its conversion back to cortisol can influence various metabolic pathways, including gluconeogenesis and immune responses.

In Vitro Studies

In vitro studies conducted on canine tissues demonstrated that cortisol is sulfated not only in traditional sites like the adrenal gland but also in other tissues such as the kidney and diaphragm. The conversion rates varied, indicating a diverse capacity for sulfurylation across different tissues .

Interaction with Receptors

Cortisol 21-sulfate(1-) has been shown to interact preferentially with intracellular transcortin, a protein involved in steroid transport, rather than with glucocorticoid or mineralocorticoid receptors directly. This interaction suggests that cortisol sulfate may modulate steroid availability and activity indirectly through its binding properties .

Comparison of Cortisol and Cortisol 21-sulfate(1-)

| Property | Cortisol | Cortisol 21-sulfate(1-) |

|---|---|---|

| Molecular Formula | C21H30O5 | C21H29O8S^- |

| Molecular Weight | 362.46 g/mol | 441.5 g/mol |

| Biological Activity | Active glucocorticoid | Less active; reservoir |

| Conversion Potential | Hydrolyzed by sulfatases | Converted from cortisol |

Enzymatic Reactions Involved

| Enzyme | Reaction Description |

|---|---|

| Cortisol Sulfotransferase | Catalyzes sulfation of cortisol to form cortisol sulfate |

| Sulfatase | Hydrolyzes cortisol sulfate back to active cortisol |

特性

分子式 |

C21H29O8S- |

|---|---|

分子量 |

441.5 g/mol |

IUPAC名 |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |

InChI |

InChI=1S/C21H30O8S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28)/p-1/t14-,15-,16-,18+,19-,20-,21-/m0/s1 |

InChIキー |

JOVLCJDINAUYJW-VWUMJDOOSA-M |

異性体SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C)O |

正規SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。